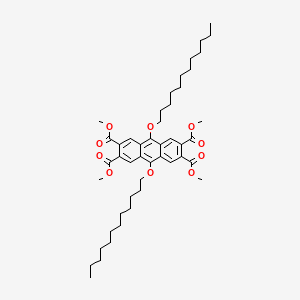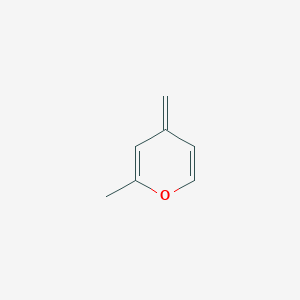
2-Methyl-4-methylidene-4H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-methylidene-4H-pyran is a heterocyclic compound that features a six-membered ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-methylidene-4H-pyran typically involves multicomponent reactions. One common method is the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are often carried out under green conditions to enhance efficiency and reduce environmental impact.
Industrial Production Methods
Industrial production of this compound may involve scalable multicomponent reactions using sustainable catalysts. The use of heterogeneous catalysts, which are reusable and eco-friendly, is preferred for large-scale synthesis . These catalysts improve the rate of chemical transformation and yield high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-methylidene-4H-pyran undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyran-2-one or pyran-4-one derivatives, while reduction may produce various alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
2-Methyl-4-methylidene-4H-pyran has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-methylidene-4H-pyran involves its interaction with various molecular targets and pathways. For instance, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
4H-Pyran-4-one: A similar compound with a different substitution pattern.
2,3-Dihydro-4H-pyran: Another related compound with a different degree of saturation.
4H-Pyran-2-one: A compound with a similar ring structure but different functional groups.
Uniqueness
2-Methyl-4-methylidene-4H-pyran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other pyran derivatives may not be suitable .
Propiedades
Número CAS |
144486-69-1 |
|---|---|
Fórmula molecular |
C7H8O |
Peso molecular |
108.14 g/mol |
Nombre IUPAC |
2-methyl-4-methylidenepyran |
InChI |
InChI=1S/C7H8O/c1-6-3-4-8-7(2)5-6/h3-5H,1H2,2H3 |
Clave InChI |
PTKRKCNUPBZOIN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C)C=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-2-[(E)-phenyldiazenyl]pyridine](/img/structure/B12560466.png)
![2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12560470.png)

![5,8-Diethyl-1H-imidazo[4,5-G]quinoxaline-6,7-dione](/img/structure/B12560479.png)
![(2R)-2-[(Triphenylsilyl)oxy]propanal](/img/structure/B12560481.png)
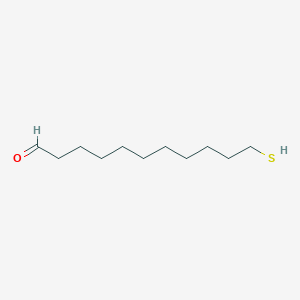


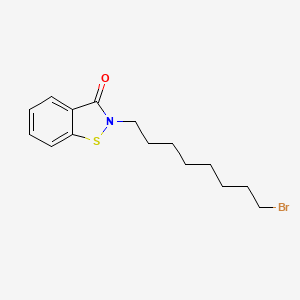
![N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide](/img/structure/B12560498.png)
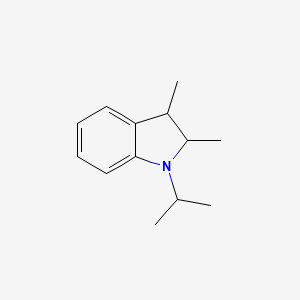
![{[(Ethylsulfanyl)methoxy]methyl}benzene](/img/structure/B12560511.png)
![Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate](/img/structure/B12560519.png)
